Petasiformin A

Description

Petasiformin A is a naturally occurring organic compound isolated from Petasites japonicus (Japanese butterbur), characterized as a white crystalline powder with notable antioxidant properties . It belongs to a class of secondary metabolites derived from plants within the Petasites genus, which are traditionally recognized for their medicinal applications. Antioxidant activity, as demonstrated by this compound, involves neutralizing free radicals, thereby mitigating oxidative stress—a key contributor to neurodegenerative diseases, aging, and inflammation . While its exact molecular structure remains unspecified in the provided evidence, its bioactivity profile positions it as a compound of interest for pharmacological research, particularly in neuroprotection and inflammation modulation.

Properties

Molecular Formula |

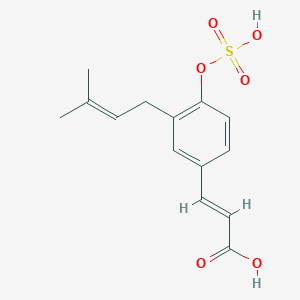

C14H16O6S |

|---|---|

Molecular Weight |

312.34 g/mol |

IUPAC Name |

(E)-3-[3-(3-methylbut-2-enyl)-4-sulfooxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C14H16O6S/c1-10(2)3-6-12-9-11(5-8-14(15)16)4-7-13(12)20-21(17,18)19/h3-5,7-9H,6H2,1-2H3,(H,15,16)(H,17,18,19)/b8-5+ |

InChI Key |

AVUZOEYGJPUQDM-VMPITWQZSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Bioactivity Diversity : this compound’s antioxidant activity contrasts with Petasin’s antispasmodic effects and Petalostemumol’s antimicrobial properties, highlighting functional specialization within structural analogs .

- Species-Specific Production : Petasites japonicus yields both this compound (antioxidant) and Petasalbin (antibacterial), whereas Petasites hybridus produces Petasin, suggesting species-specific metabolic pathways .

Functional Analogs: Antioxidants in Petasites hybridus

Butterbur (Petasites hybridus) contains multiple antioxidants, including quercetin, rutin, and petasiformin (distinct from this compound), which synergistically protect neural tissues by inhibiting nuclear factor-κB (NF-κB) and scavenging free radicals .

Comparison of Antioxidant Mechanisms :

- This compound : Direct free radical neutralization via electron donation .

- Quercetin/Rutin: Chelate metal ions and upregulate endogenous antioxidant enzymes (e.g., superoxide dismutase) .

- Petasins (e.g., Bakkenolides): Neuroprotection through NF-κB pathway inhibition, reducing neuroinflammation .

Efficacy Context : While this compound’s antioxidant capacity is well-documented, its lack of reported NF-κB modulation suggests functional divergence from Petasites hybridus-derived petasins .

Contrast with Non-Petasites Antioxidants

Compared to non-Petasites antioxidants like resveratrol (from grapes) or curcumin (from turmeric), this compound exhibits narrower therapeutic scope but greater specificity for oxidative stress in neural systems, as inferred from its source plant’s traditional use in neuroprotection .

Q & A

Q. What are the standard protocols for isolating Petasiformin A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques such as HPLC or GC-MS. Key steps include:

- Sample preparation : Use fresh plant material to minimize degradation, and employ lyophilization for stability .

- Column chromatography : Optimize mobile phase gradients (e.g., hexane/ethyl acetate) based on polarity differences .

- Validation : Confirm purity via NMR and mass spectrometry, ensuring spectral data align with published benchmarks . Document protocols in the "Materials and Methods" section with explicit solvent ratios, equipment specifications, and reproducibility notes .

Q. How is the structural characterization of this compound validated in academic research?

Methodological Answer: Structural validation requires multi-technique corroboration:

- Spectroscopic analysis : Combine -NMR, -NMR, and 2D-COSY to resolve stereochemistry .

- Crystallography : For novel derivatives, single-crystal X-ray diffraction provides unambiguous confirmation .

- Reference standards : Compare retention times and fragmentation patterns with authenticated samples using LC-MS/MS . Report discrepancies in supplementary materials, adhering to journal guidelines for spectral data presentation .

Q. What in vitro assays are commonly used to assess the bioactivity of this compound?

Methodological Answer: Bioactivity screening often includes:

- Cytotoxicity assays : Use MTT or resazurin-based protocols with dose-response curves (e.g., IC calculations) .

- Enzyme inhibition studies : Employ kinetic assays (e.g., fluorescence/quenching) with positive controls (e.g., known inhibitors) .

- Data standardization : Normalize results to vehicle-treated controls and report statistical significance (p < 0.05) using ANOVA or t-tests . Ensure assay conditions (pH, temperature) are explicitly stated for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s mechanism of action across studies?

Methodological Answer: Contradictions require systematic analysis:

- Comparative meta-analysis : Pool datasets from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., cell line heterogeneity) .

- Dose-response reevaluation : Test conflicting hypotheses using orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .

- Contextual reporting : Discuss limitations (e.g., assay sensitivity, compound stability) in the "Discussion" section, citing prior conflicting studies . Transparently document negative results in supplementary materials to guide future research .

Q. What methodological considerations are critical when optimizing the synthetic pathway of this compound?

Methodological Answer: Pathway optimization hinges on:

- Reaction monitoring : Use real-time LC-MS to track intermediates and byproducts .

- Yield improvement : Screen catalysts (e.g., organocatalysts) and solvents (e.g., ionic liquids) via Design of Experiments (DoE) .

- Sustainability metrics : Calculate E-factors and atom economy, prioritizing green chemistry principles . Publish full synthetic protocols (including failed attempts) to aid reproducibility .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer: Quantification in matrices like plasma or tissue requires:

- Sample preparation : Solid-phase extraction (SPE) with isotopically labeled internal standards (e.g., -Petasiformin A) to correct recovery rates .

- Detection methods : Use UPLC-QTOF-MS for high sensitivity and specificity, validated via matrix-matched calibration curves .

- Data reporting : Include LOD, LOQ, and inter-day precision metrics in tables formatted per journal guidelines (e.g., Roman numerals for table numbering) . Address matrix effects (ion suppression/enhancement) in supplementary methods .

Data Presentation and Reproducibility Guidelines

-

Tables :

-

Figures :

-

Reproducibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.